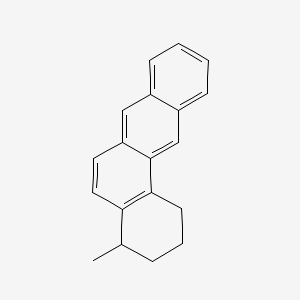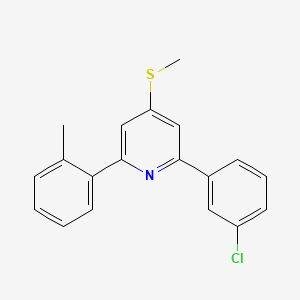
2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, a carbonyl group, and a butyric acid ester moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester typically involves the reaction of naphthalene-1-carboxylic acid with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the formation of the ester bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) and methanol (CH3OH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and equipment to carry out the reaction efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic acid: A related compound with a similar naphthalene structure but different functional groups.
1-Naphthoic acid: Another isomer of naphthoic acid with the carboxyl group in a different position.
Naphthalene derivatives: Various other compounds with naphthalene rings and different substituents.
Uniqueness
2-(Naphthalene-1-carbonyl)-3-oxo-butyric acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
676348-51-9 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
methyl 2-(naphthalene-1-carbonyl)-3-oxobutanoate |
InChI |
InChI=1S/C16H14O4/c1-10(17)14(16(19)20-2)15(18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,1-2H3 |
InChI-Schlüssel |
OEHUIQFYMNEDDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=CC2=CC=CC=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


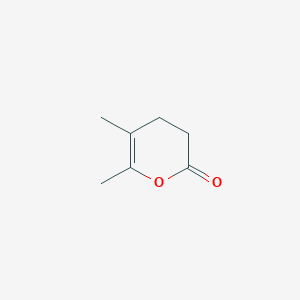
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
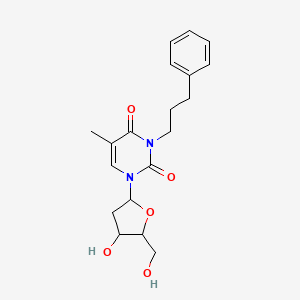
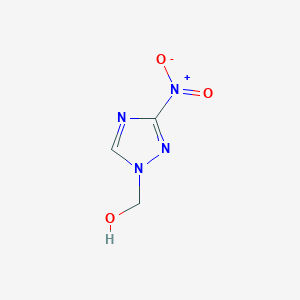
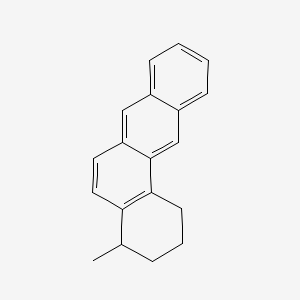
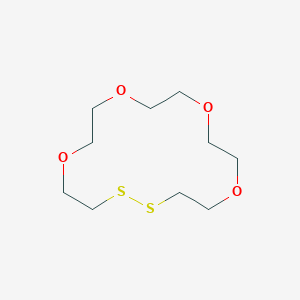
![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
